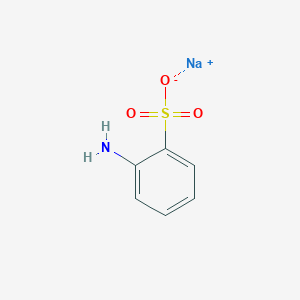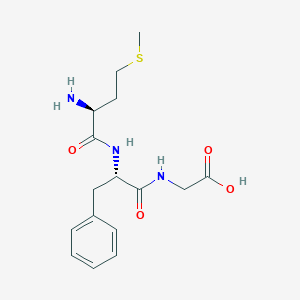
2-(4-chloro-2-méthylphénoxy)-N-phénylpropanamide
Vue d'ensemble
Description
- "2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide" is a compound that has been synthesized and characterized in various studies, with a focus on its chemical structure and properties.
Synthesis Analysis
- The synthesis of related compounds often involves reactions with electrophiles, leading to products like hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).
- Novel series of derivatives involving phenoxypropanamide structures have been synthesized, indicating the versatility and reactivity of these compounds (Velupillai et al., 2015).
Molecular Structure Analysis
- Advanced techniques like X-ray diffraction, IR, NMR UV-Vis, and DFT calculations have been used to analyze the structure of related compounds, providing insights into the geometrical and electronic properties (Demir et al., 2016).
Chemical Reactions and Properties
- Specific chemical reactions, such as chemoselective reactions and nucleophilic substitutions, play a significant role in the formation and modification of compounds like 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide (Hajji et al., 2002).
Physical Properties Analysis
- The physical properties of related compounds, such as solubility and thermal stability, have been studied, highlighting their potential for various applications (Yang & Lin, 1994).
Chemical Properties Analysis
- Investigations into the chemical properties of similar compounds reveal insights into their reactivity, stability, and potential uses in various fields, like material science (Yang & Lin, 1995).
Applications De Recherche Scientifique
Applications herbicides
Des liquides ioniques contenant l’anion (4-chloro-2-méthylphénoxy)acétate (MCPA), qui est structurellement similaire à notre composé, ont été synthétisés et testés pour leur activité herbicide . Ces composés ont montré des résultats prometteurs en conditions de serre en utilisant la barbeau (Centaurea cyanus L.) comme plante test .
Activité antitumorale
Un analogue chloro-substitué de la créasine, l’acétate de tris(2-hydroxyéthyl)ammonium (4-chloro-2-méthylphénoxy) (chlorocreasin), a présenté une activité antitumorale prononcée . Compte tenu de la similitude structurelle, il est possible que « 2-(4-chloro-2-méthylphénoxy)-N-phénylpropanamide » pourrait également avoir un potentiel dans la recherche sur le cancer.
Assainissement environnemental
Les herbicides phénoxy tels que l’acide 2,4-dichlorophénoxyacétique (2,4-D) et l’acide 2-méthyl-4-chlorophénoxyacétique (MCPA) sont largement utilisés en agriculture pour lutter contre les mauvaises herbes à feuilles larges . Cependant, ils sont également reconnus comme une source de contamination environnementale émergente . Par conséquent, des composés comme « this compound » pourraient potentiellement être utilisés dans le développement de nouvelles techniques de biorémediation.
Applications agricoles
Compte tenu de la similitude structurelle avec le MCPA, un herbicide largement utilisé, « this compound » pourrait potentiellement être utilisé en agriculture pour la lutte contre les mauvaises herbes .
Orientations Futures
Future research could focus on the synthesis of new compounds related to “2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide” and their potential applications. For instance, the preparation method for octyl ®-2-(4-chloro-2-methylphenoxy) propionate, which can be used as a root retarder, has been disclosed . Further studies could explore the potential of these compounds in various applications.
Mécanisme D'action
Target of Action
The compound 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide, also known as Propanamide, 2-(4-chloro-2-methylphenoxy)-N-phenyl-, is a derivative of phenoxy herbicides . Phenoxy herbicides, such as 2,4-D and MCPA, act by mimicking the plant growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of this compound are likely to be the same auxin receptors in plants that interact with IAA.
Mode of Action
The mode of action of phenoxy herbicides involves the disruption of normal plant growth . When these compounds bind to auxin receptors, they induce rapid, uncontrolled growth, often leading to the death of the plant . As a derivative of these herbicides, 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is likely to interact with its targets in a similar manner, causing overstimulation of growth processes.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in plant growth and development . By mimicking IAA, the compound interferes with the normal signaling pathways that regulate these processes. The exact downstream effects would depend on the specific plant species and developmental stage, but could include abnormal cell division, elongation, and differentiation .
Pharmacokinetics
Related compounds like mcpa are known to be readily absorbed by plants and transported to the site of action . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of specific transport proteins in the plant.
Result of Action
The result of the compound’s action is the disruption of normal plant growth, leading to the death of the plant . This is achieved through the overstimulation of growth processes, causing the plant to essentially "grow to death" .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s activity may be affected by soil composition, pH, and temperature . Additionally, the presence of other chemicals in the environment could potentially interfere with the compound’s action or lead to the formation of harmful byproducts .
Analyse Biochimique
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to understand the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
The metabolic pathways that 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is involved in are currently being studied. This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Research is being conducted to understand how 2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-10-13(17)8-9-15(11)20-12(2)16(19)18-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWNBJYOBTUXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929784 | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13740-38-0 | |
| Record name | Propionanilide, 2-((4-chloro-o-tolyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013740380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chloro-2-methylphenoxy)-N-phenylpropanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



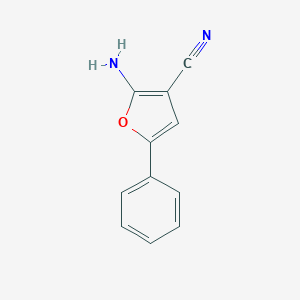


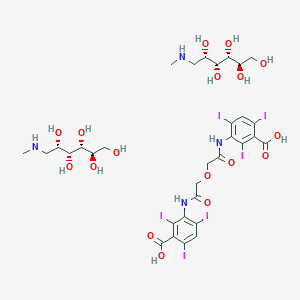
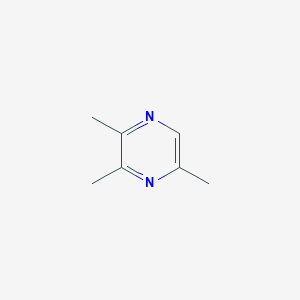
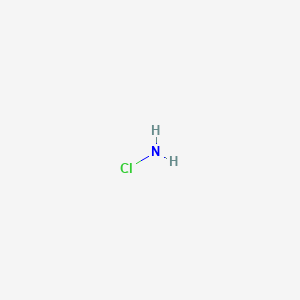


]-](/img/structure/B81546.png)

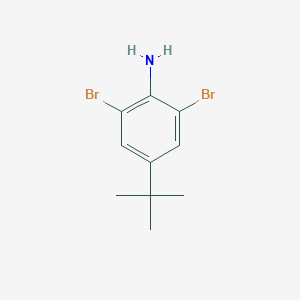
![1,2-Dichlorobicyclo[2.2.1]heptane](/img/structure/B81553.png)
